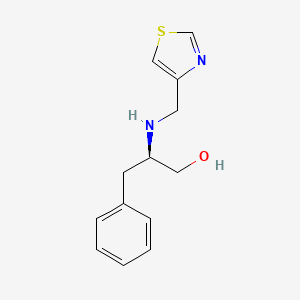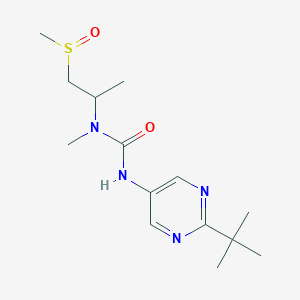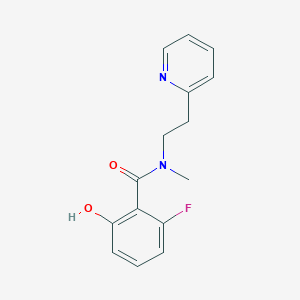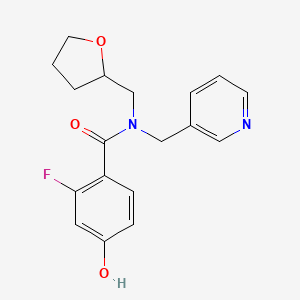
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
The mechanism of action of 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole involves the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase IIα, which is essential for DNA replication and cell proliferation. In diabetes research, it has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism. In inflammation research, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation.
Biochemical and Physiological Effects:
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole in lab experiments include its potent activity against various diseases, its ability to inhibit specific enzymes and signaling pathways, and its low toxicity. The limitations include the need for further studies to determine its optimal dosage and potential side effects.
Orientations Futures
There are several future directions for research on 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole. In cancer research, further studies are needed to determine its efficacy against different types of cancer and to investigate its potential use in combination with other anticancer agents. In diabetes research, further studies are needed to determine its optimal dosage and potential side effects in humans. In inflammation research, further studies are needed to investigate its potential use in treating chronic inflammatory diseases. Additionally, further studies are needed to investigate its potential use in other therapeutic areas, including neurodegenerative diseases and infectious diseases.
In conclusion, 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and future directions in research make it an important area of study in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole has been achieved through various methods, including the reaction of furan-3-carboxaldehyde with 4-hydroxytetrahydrofuran-2-carboxylic acid followed by the addition of thioamide and cyclization. Another method involves the reaction of furan-3-carboxaldehyde with 4-(oxan-4-yl)thiosemicarbazide followed by cyclization.
Applications De Recherche Scientifique
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, it has been shown to improve glucose tolerance and reduce insulin resistance. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-4-14-5-2-9(1)11-8-16-12(13-11)10-3-6-15-7-10/h3,6-9H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFHXGJJOQMYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CSC(=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-3-yl)-4-(oxan-4-yl)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)

![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)
![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)
![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)

![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)

![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)

![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)